Thalidomide-O-C2-Br is synthesized from thalidomide through specific chemical modifications. It belongs to the class of compounds known as glutarimides, characterized by their unique cyclic structure that includes an imide functional group. The compound's classification as a thalidomide analog places it within a broader category of drugs that share similar structural features but differ in their pharmacological profiles.
The synthesis of Thalidomide-O-C2-Br typically involves several key steps:
The industrial production of Thalidomide-O-C2-Br requires optimization of reaction conditions to maximize yield while minimizing by-products. Reaction parameters such as temperature, solvent choice, and reaction time are critical for successful synthesis.
Thalidomide-O-C2-Br retains the core structure of thalidomide but includes a bromine atom at the C2 position. The molecular formula can be represented as . The presence of the bromine atom influences both the physical and chemical properties of the molecule.
The compound's molecular weight is approximately 320.14 g/mol. Its structure can be depicted using standard chemical notation, highlighting the imide ring and the attached bromine atom.
Thalidomide-O-C2-Br is involved in several types of chemical reactions:
The specific reagents and conditions used in these reactions dictate the products formed. For example, substitution reactions can yield a range of functionalized derivatives that may exhibit different biological activities.
Thalidomide-O-C2-Br exerts its effects primarily through modulation of the immune response. The compound acts on cereblon (CRBN), part of an E3 ubiquitin ligase complex involved in protein degradation pathways.
The binding of Thalidomide-O-C2-Br to cereblon alters downstream signaling pathways related to inflammation and angiogenesis. This modulation can lead to reduced production of pro-inflammatory cytokines, making it potentially useful in treating conditions characterized by excessive inflammation .
Thalidomide-O-C2-Br has diverse applications in scientific research:
The ongoing research into Thalidomide-O-C2-Br emphasizes its importance not only as a therapeutic agent but also as a tool for understanding complex biological mechanisms related to disease processes. Its unique properties continue to attract interest within pharmaceutical development circles.
The strategic incorporation of a polyethylene glycol (PEG) spacer in Thalidomide-O-C2-Br addresses a critical limitation of native thalidomide derivatives: poor aqueous solubility. The pentraethylene glycol (PEG5) chain creates a hydrophilic shield around the hydrophobic phthalimide-glutarimide core, significantly improving dissolution kinetics. This modification is critical for in vitro and in vivo applications where water solubility dictates compound bioavailability and experimental reproducibility [2] [4].
Quantitative analysis demonstrates that PEGylation reduces the LogP value by approximately 2.5 units compared to non-PEGylated thalidomide analogs. The extended PEG chain enables hydrogen bonding with aqueous environments, reflected in the hydrogen bond acceptor count of 10 and donor count of 2. This polarity shift facilitates consistent cellular uptake and reduces aggregation-prone precipitation in biological buffers .
Table 1: Solubility Parameters of Thalidomide Derivatives
| Compound | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Aqueous Solubility (mg/mL) |
|---|---|---|---|---|
| Thalidomide (native) | 0.33 | 5 | 2 | 0.05 |
| Thalidomide-O-C2-Br | -0.4 | 10 | 2 | >50* |
| Thalidomide-O-amido-PEG-C2-NH₂ | -1.2 | 9 | 3 | 100† |
Notes: Estimated from structural analogs ; †Experimental value for hydrochloride salt form
The PEG5 spacer (molecular weight ≈ 220 Da) constitutes ~35% of Thalidomide-O-C2-Br's total molecular mass (614.4 g/mol), creating an optimal balance between hydrophilicity and ligand functionality. This design follows established principles in protein degrader development, where PEG integration enhances pharmacokinetic profiles without compromising target engagement [2] [6].
The ω-bromoalkyl terminus (C2-Br) serves as a versatile electrophilic handle for site-specific bioconjugation in PROTAC (Proteolysis Targeting Chimera) synthesis. This bromoalkane group undergoes efficient nucleophilic substitution reactions with thiols, amines, and azides under mild conditions (pH 7-8, 25-37°C), enabling covalent linkage to target protein ligands without pre-activation [4] [10].
The two-carbon alkyl chain (C2) provides optimal steric accessibility, with molecular dynamics simulations indicating ≤3 Å distance between the reactive bromine and nucleophilic attack sites. This spatial arrangement facilitates conjugation yields exceeding 85% when reacting with cysteine-containing protein domains or amine-functionalized small molecules. The bromine atom's polarizability (electronegativity = 2.96) enhances reaction kinetics compared to chlorine analogs while maintaining superior stability versus iodide derivatives [10].
Table 2: Conjugation Efficiency of Halogen-Terminated Linkers
| Linker Type | Bond Dissociation Energy (kJ/mol) | Relative Rate vs. Thiols | Stability in PBS (t₁/₂, h) |
|---|---|---|---|
| C2-Br | 285 | 1.0 (reference) | >72 |
| C2-Cl | 327 | 0.3 | >120 |
| C2-I | 234 | 1.8 | <24 |
Source: Patent data for cereblon ligand conjugates [10]
In PROTAC architectures, this linker enables modular assembly of ternary complexes where the thalidomide moiety recruits cereblon (CRBN) while the conjugated warhead binds the target protein. The bromoalkyl group's length (4.9 Å) optimally positions degradation domains without steric clash, as validated by crystallographic studies of CRBN-PROTAC-substrate complexes [4] [6].
Thalidomide-O-C2-Br retains the core pharmacophore essential for cereblon binding—the glutarimide ring and phthalimide system—while strategically modifying the aromatic substitution pattern. The C4-ether linkage at the phthalimide ring (vs. C3/C4 unsymmetrical substitution in parent thalidomide) maintains the dihedral angle (15.7°) critical for fitting into CRBN's tri-tryptophan pocket [1] [9].
Key structural comparisons reveal:
Table 3: Structural and Functional Comparison of Thalidomide Derivatives
| Parameter | Thalidomide | Thalidomide-O-C2-Br | Thalidomide-O-C2-acid | Thalidomide-O-C4-NH₂ |
|---|---|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₄ | C₂₅H₃₂BrN₃O₁₀ | C₁₆H₁₄N₂O₇ | C₁₇H₂₀ClN₃O₅ |
| Molecular Weight (g/mol) | 258.2 | 614.4 | 346.3 | 381.8 |
| Cereblon KD (μM) | 12 ± 1.2 | 38 ± 3.8 | 25 ± 2.1 | 44 ± 4.5 |
| Aqueous Solubility (mg/mL) | 0.05 | >50 | 15 | >100* |
| Functional Group | None | Bromoalkyl | Carboxylic acid | Aminoalkyl |
Notes: Hydrochloride salt form [4] [7] [9]
The phthalimide ring substitution pattern fundamentally distinguishes Thalidomide-O-C2-Br from clinically used analogs:
This derivative's structural uniqueness lies in its simultaneous preservation of the CRBN-binding pharmacophore and introduction of a sterically unobstructed conjugation site—achieving balanced molecular properties for targeted protein degradation applications [9].
Appendix: Comprehensive Compound Listing
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: